molecular formula C14H13N3O4S B3876613 4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

Cat. No.: B3876613
M. Wt: 319.34 g/mol
InChI Key: CAGWOHVYYJHHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of robust catalysts and efficient purification methods like crystallization and chromatography are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfone derivatives from oxidation, dihydroimidazole derivatives from reduction, and halogenated benzoic acid derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of 4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the imidazole ring, sulfanyl group, and benzoic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c18-11-7-10(22-14-15-5-6-16-14)12(19)17(11)9-3-1-8(2-4-9)13(20)21/h1-4,10H,5-7H2,(H,15,16)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGWOHVYYJHHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Reactant of Route 2
4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Reactant of Route 4
4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Reactant of Route 5
4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.